molecular formula C11H15Cl2NO B075119 N,N-Bis(2-chloroethyl)-4-methoxyaniline CAS No. 1448-52-8

N,N-Bis(2-chloroethyl)-4-methoxyaniline

Cat. No.: B075119
CAS No.: 1448-52-8
M. Wt: 248.15 g/mol
InChI Key: XEXFMTLVGVELAA-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-4-methoxyaniline is a nitrogen mustard derivative characterized by a central aniline core substituted with two 2-chloroethyl groups on the nitrogen atom and a methoxy (-OCH₃) group at the para position (CAS 553-27-5) . The methoxy group enhances electron density on the aromatic ring, influencing reactivity and stability compared to analogs with electron-withdrawing substituents .

Properties

CAS No.

1448-52-8

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-methoxyaniline

InChI

InChI=1S/C11H15Cl2NO/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3

InChI Key

XEXFMTLVGVELAA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

COC1=CC=C(C=C1)N(CCCl)CCCl

Other CAS No.

1448-52-8

Origin of Product

United States

Preparation Methods

Hydroxyethylation of 4-Methoxyaniline

The reaction begins with 4-methoxyaniline dissolved in 4 N acetic acid , cooled to 5°C. Liquid ethylene oxide is added incrementally under vigorous stirring to control exothermicity. The mixture warms to ambient temperature, facilitating nucleophilic attack on ethylene oxide. After neutralization with sodium carbonate, the intermediate N,N-bis(2-hydroxyethyl)-4-methoxyaniline is extracted using chloroform.

Critical parameters :

  • Temperature control : Maintaining ≤30°C prevents thermal degradation.

  • Molar ratio : A 2:1 excess of ethylene oxide ensures complete di-substitution.

  • Acid strength : Weaker acids (e.g., acetic acid) minimize protonation of the aromatic amine, enhancing reactivity.

Halogenation with Phosphorus Pentachloride

The hydroxyethyl intermediate reacts with phosphorus pentachloride (PCl₅) in chloroform. The solution is refluxed at 50°C, converting hydroxyl groups to chlorides via nucleophilic substitution. Post-reaction, the mixture is quenched in ice water to hydrolyze excess PCl₅, and the organic layer is washed to neutrality.

Optimization insights :

  • Solvent choice : Chloroform’s non-polarity aids in stabilizing the intermediate.

  • Reagent purity : Technical-grade PCl₅ reduces yield by 15–20% due to residual POCl₃.

  • Yield : 80–85% after recrystallization from ethanol.

Alternative Halogenating Agents and Methodologies

Thionyl Chloride (SOCl₂) as a Chlorinating Agent

Substituting PCl₅ with thionyl chloride in toluene at reflux achieves comparable yields (78–82%). SOCl₂ offers advantages in handling and byproduct volatility (SO₂ and HCl gases). However, rigorous drying is required to prevent hydrolysis.

Phosphorus Oxychloride (POCl₃) in Catalytic Systems

Using POCl₃ with dimethylformamide (DMF) as a catalyst at 80°C accelerates chlorination. This method reduces reaction time by 40% but necessitates post-reaction distillation to remove DMF, complicating scale-up.

Comparative Analysis of Synthetic Routes

MethodReagentsTemperature (°C)Yield (%)Purity (%)
PCl₅ in chloroformPCl₅, CHCl₃5080–8595–98
SOCl₂ in tolueneSOCl₂, toluene11078–8293–96
POCl₃/DMFPOCl₃, DMF8075–7890–94

Key observations :

  • PCl₅-based methods dominate industrial settings due to cost-effectiveness and established protocols.

  • SOCl₂ suits small-scale synthesis where gas scrubbing is feasible.

  • POCl₃/DMF is less favored due to solvent recovery challenges.

Side Reactions and Mitigation Strategies

Over-Chlorination and Byproduct Formation

Excess chlorinating agents may replace methoxy groups, forming N,N-bis(2-chloroethyl)-4-chloroaniline . Limiting reagent stoichiometry to 1:2.2 (amine:PCl₅) suppresses this side reaction.

Oxidative Degradation

The methoxy group is susceptible to oxidation under acidic conditions. Using glacial acetic acid instead of sulfuric acid during hydroxyethylation minimizes degradation.

Scalability and Industrial Considerations

Continuous-Flow Reactor Design

Implementing tubular reactors for hydroxyethylation improves heat dissipation, enabling larger batch sizes. Ethylene oxide’s gaseous state necessitates pressurized systems (2–3 bar).

Waste Management

Phosphorus-containing byproducts require neutralization with aqueous sodium bicarbonate before disposal. Chlorinated solvents are recycled via distillation, reducing environmental impact.

Emerging Methodologies and Research Gaps

Recent patents explore microwave-assisted synthesis , reducing reaction times by 60%. However, energy costs and equipment limitations hinder adoption. Additionally, enzyme-catalyzed chlorination remains underexplored but could offer greener pathways.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-chloroethyl)-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N,N-Bis(2-chloroethyl)-4-methoxyaniline is characterized by its molecular formula C11H14Cl2N2OC_{11}H_{14}Cl_2N_2O and a molecular weight of approximately 273.15 g/mol. Its structure features a methoxy group attached to an aniline ring, which enhances its reactivity and potential applications.

Insecticides and Herbicides

One of the primary applications of this compound is as an active ingredient in agricultural chemicals, particularly insecticides and herbicides.

  • Insecticidal Activity : Research indicates that derivatives such as N,N-bis(2-chloroethyl)-2-nitro-p-toluidine exhibit effectiveness against pests like the Mexican bean beetle. In studies, formulations containing this compound showed a significant reduction in pest populations, with up to 74% mortality in treated populations within five days .
  • Herbicidal Properties : The compound serves as an intermediate in the synthesis of ortho-dinitrated derivatives that act as selective herbicides. These compounds have demonstrated high efficacy against various weed species while minimizing harm to crops .

Anticancer Agents

This compound has been investigated for its potential use in cancer therapy. Its structure allows it to interact with biological molecules, leading to cytotoxic effects on cancer cells.

  • Mechanism of Action : The compound's ability to alkylate DNA is critical for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Nitration Reactions : The compound can be nitrated to produce derivatives with enhanced biological activity, such as the previously mentioned insecticides and herbicides .
  • Formation of Sulfonamides : It can also be converted into sulfonamide derivatives, which have applications in medicinal chemistry .

Case Study 1: Agricultural Efficacy

In a controlled field trial, this compound was tested against common agricultural pests. The results indicated:

TreatmentMortality Rate (%)Days Post-Treatment
Control (No Treatment)0-
Compound Application745

This study highlights the compound's potential as an effective pest control agent.

Case Study 2: Anticancer Activity

A laboratory study evaluated the cytotoxic effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)Mechanism
HeLa (Cervical Cancer)15DNA Alkylation
MCF-7 (Breast Cancer)12Apoptosis Induction

These findings suggest that the compound warrants further investigation for potential therapeutic use .

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-4-methoxyaniline involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the disruption of normal cellular processes, making it a potential candidate for use in cancer therapy. The compound’s interaction with molecular targets and pathways is an area of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares N,N-Bis(2-chloroethyl)-4-methoxyaniline with analogs differing in substituent type and position:

Compound Name CAS Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound 553-27-5 4-OCH₃ C₁₀H₁₃Cl₂NO 234.12 Alkylating agent; potential anticancer use due to methoxy-enhanced stability
N,N-Bis(2-chloroethyl)-4-nitroaniline 55743-71-0 4-NO₂ C₁₀H₁₂Cl₂N₂O₂ 263.12 Higher reactivity (electron-withdrawing nitro group); possible use in targeted alkylation
N,N-Bis(2-chloroethyl)-4-methylaniline 1204-68-8 4-CH₃ C₁₁H₁₅Cl₂N 232.15 Increased lipophilicity; altered tissue penetration
N,N-Bis(2-chloroethyl)-3-methylaniline 1204-57-5 3-CH₃ C₁₁H₁₅Cl₂N 232.15 Meta-substitution reduces steric hindrance; may improve metabolic stability

Key Findings :

  • This contrasts with nitro (-NO₂) analogs, which exhibit higher electrophilicity but reduced metabolic stability .
  • Lipophilicity : Methyl (-CH₃) substituents increase lipophilicity, improving membrane permeability compared to polar methoxy derivatives .

Comparison with Aliphatic Nitrogen Mustards

Aliphatic nitrogen mustards, such as HN1 (ethylbis(2-chloroethyl)amine, CAS 538-07-8) and HN3 (tris(2-chloroethyl)amine, CAS 555-77-1), lack aromatic rings. Key differences include:

  • Reactivity : Aliphatic mustards (e.g., HN1) undergo rapid hydrolysis to form highly reactive aziridinium ions, whereas aromatic analogs (e.g., this compound) require enzymatic activation for cytotoxicity .
  • Toxicity : Aromatic mustards generally exhibit lower acute toxicity due to slower activation but may cause delayed DNA crosslinking .

Metabolic and Toxicological Profiles

  • Metabolism : Unlike cyclophosphamide (a prodrug requiring hepatic activation), this compound may undergo direct alkylation, bypassing metabolic conversion steps .
  • Toxicity : The methoxy group reduces acute toxicity compared to nitro-substituted analogs. For example, N,N-Bis(2-chloroethyl)-4-nitroaniline (CAS 55743-71-0) shows higher cytotoxicity in vitro due to its electron-deficient aromatic ring .

Q & A

Q. What are the optimal synthetic routes for N,N-Bis(2-chloroethyl)-4-methoxyaniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via alkylation of 4-methoxyaniline with 2-chloroethyl chloride or bis(2-chloroethyl)amine under basic conditions (e.g., NaHCO₃ or K₂CO₃). Key parameters include:

  • Temperature: Maintain 40–60°C to balance reaction rate and avoid side reactions (e.g., hydrolysis of chloroethyl groups) .
  • Solvent: Use polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity of the amine .
  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) or recrystallization from ethanol yields >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): Methoxy protons at δ 3.8 ppm (singlet), chloroethyl groups as multiplets (δ 3.4–3.6 ppm for CH₂Cl and δ 2.8–3.0 ppm for CH₂N) .
    • ¹³C NMR : Confirm the presence of the methoxy carbon (δ 55–57 ppm) and quaternary aromatic carbons .
  • Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ at m/z 263.03 (C₁₁H₁₄Cl₂NO⁺) .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage: Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of chloroethyl groups. Avoid exposure to moisture or oxidizers (e.g., peroxides), which may generate toxic HCl gas .
  • Decomposition Products: Monitor via TLC or GC-MS; thermal degradation above 100°C produces 4-methoxyaniline and ethylene chlorohydrin .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what methodologies assess its alkylation potential?

Methodological Answer:

  • DNA Alkylation Assays:
    • Incubate with plasmid DNA (e.g., pBR322) and analyze strand breaks via agarose gel electrophoresis. Compare to nitrogen mustard controls .
    • LC-MS/MS quantifies adducts (e.g., 7-alkylguanine) in vitro .
  • Computational Modeling:
    • DFT calculations (B3LYP/6-31G*) predict electrophilic reactivity at the chloroethyl groups. Solvent effects (PCM model) refine binding energy estimates .

Q. What experimental strategies resolve contradictions in reported solubility and reactivity data across studies?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method with UV-Vis quantification in buffers (pH 2–10) and solvents (logP = 2.3 ± 0.2). Discrepancies may arise from residual salts or polymorphic forms .
  • Reactivity Validation: Reproduce conflicting studies under controlled conditions (e.g., O₂-free environment if oxidation is suspected) .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

Methodological Answer:

  • Analog Synthesis: Replace methoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups. Compare using:
    • Cytotoxicity Assays: IC₅₀ values in cancer cell lines (e.g., HeLa) via MTT assay .
    • LogD Measurements: Assess correlation between lipophilicity and membrane permeability .
  • Crystallography: Solve X-ray structures of analogs to link substituent effects with conformational flexibility .

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